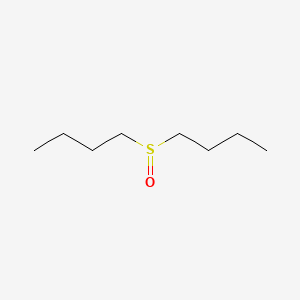
4-Acetylphenyl ether
概要
説明
4-Acetylphenyl ether is a chemical compound with the molecular formula C16H14O312. It has a molecular weight of 254.282.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Acetylphenyl ether. However, ethers are generally synthesized from alcohols or their conjugate bases through a process known as the Williamson Ether Synthesis3.Molecular Structure Analysis
The molecular structure of 4-Acetylphenyl ether consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms124. The structure is also available as a 2d Mol file or as a computed 3d SD file5.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Acetylphenyl ether. However, ethers in general can undergo a variety of reactions, including oxidation, substitution, and cleavage reactions.Physical And Chemical Properties Analysis
4-Acetylphenyl ether has a density of 1.1±0.1 g/cm3, a boiling point of 409.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C4. It has an enthalpy of vaporization of 66.2±3.0 kJ/mol and a flash point of 182.4±24.6 °C4.科学的研究の応用
Kinetics in Phase-Transfer Catalysis
4-Acetylphenyl ether plays a role in the kinetics of phase-transfer catalysis. Huang and Yang (2005) explored its application in the synthesis of 4-acetylphenyl benzoate through benzoylation of sodium 4-acetylphenoxide. They discovered that the reaction rate significantly depends on agitation speeds, with a notable enhancement in product yield when a third-liquid phase is formed, achieving 100% yield in just 3 minutes at specific conditions (Huang & Yang, 2005).
Hydrolytic and Enzymatic Degradation
In 1975, Ciaramitaro and Steelink studied the degradation of benzylaryl ethers like 4-acetylphenyl ether and its relevance in understanding hardwood lignin. They found that acetates of these ethers undergo ether cleavage more slowly than free phenols under hydrolytic conditions, providing insights into the chemical processes involving lignin models (Ciaramitaro & Steelink, 1975).
Metal Complexes and Ligand Synthesis
4-Acetylphenyl ether is used in synthesizing metal complexes and ligands. Coşkun (2006) explored its transformation into keto oxime and glyoxime derivatives, followed by the preparation of metal complexes with Cu(II), Ni(II), and Co(II). The structural properties of these complexes were characterized using various spectroscopic methods (Coşkun, 2006).
Polymerization Catalysts
Guieu et al. (2004) investigated the use of 4-acetylphenyl ether derivatives in the copper-catalyzed polymerization of 2,6-dimethylphenol. They noted the influence of steric and electronic effects on the polymerization rates, contributing to the understanding of factors affecting catalytic activities in polymerization processes (Guieu et al., 2004).
Environmental Biodegradation
Pacholak et al. (2018) focused on the biodegradation of diphenyl ethers like 4-acetylphenyl ether by environmental bacteria. Their research showed significant biodegradation rates and changes in enzymatic activities, highlighting the environmental impact and removal strategies of such compounds (Pacholak et al., 2018).
Synthesis of Dye Intermediates
Meng Xiang-shang (2006) utilized 4-acetylphenyl ether in the synthesis of 4,4′-bis(p-aminobenzene sulfonamido)diphenyl ether, a non-carcinogenic dye intermediate. This compound was synthesized through a series of reactions, including chlorosulfonation and amidation, achieving a final yield of 78.51% (Meng Xiang-shang, 2006).
Selective and Efficient Cleavage of Lignins
Lu and Ralph (1997) introduced a method named “DFRC” (derivatization followed by reductive cleavage) for the efficient cleavage of arylglycerol-β-aryl (β-O-4) ether linkages in lignins, where 4-acetylphenyl ether derivatives were used as part of the process (Lu & Ralph, 1997).
Safety And Hazards
4-Acetylphenyl ether may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment6.
将来の方向性
I couldn’t find specific information on the future directions of 4-Acetylphenyl ether. However, research into the properties and potential applications of chemical compounds is ongoing, and future studies may provide more information on this compound.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
特性
IUPAC Name |
1-[4-(4-acetylphenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGHDIUPMPHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180774 | |
| Record name | Acetophenone, 4',4'''-oxydi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl ether | |
CAS RN |
2615-11-4 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2615-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 4',4'''-oxydi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2615-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetylphenyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8X8CW85T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















